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molecular formula C8H16N2O B8718767 1,3,3,4-Tetramethylpiperazin-2-one CAS No. 71620-96-7

1,3,3,4-Tetramethylpiperazin-2-one

Cat. No. B8718767
M. Wt: 156.23 g/mol
InChI Key: WFGMRESWHYSOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04711957

Procedure details

8.8 g N,N'-dimethyl-ethylene diamine, 12.0 g CHCl3, and 6.0 g acetone are placed in a 250 ml flask in an ice-bath, and 1.1 g BTAC added. To provide a homogeneous organic liquid phase, 100 ml dichloromethane is added. Then 40 ml conc NaOH (50% by wt) is dripped into the flask over about 30 mins. The reaction is allowed to proceed for about 5 hr and the reaction product is worked up by dissolving in a minimum amount of water, and then enough dichloromethane is added to provide two distinct layers. The aqueous layer is extracted twice with 50 ml dichloromethane, washed and worked up is a conventional manner. Upon distillation the product is obtained. The foregoing structure of the compound is supported by IR, NMR, GC and mass spectrometer data.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH:7](Cl)(Cl)Cl.[CH3:11][C:12]([CH3:14])=O.[OH-:15].[Na+]>O.ClCCl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH3:6])[C:12]([CH3:14])([CH3:7])[C:11]1=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
12 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1.1 g BTAC added
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to provide two distinct layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with 50 ml dichloromethane
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
Upon distillation the product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN1C(C(N(CC1)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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